Cas no 14378-04-2 (2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-)

2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-
- para-Chlorocinnamonitrile
- NS00048458
- EN300-25512
- SCHEMBL596409
- CS-0242774
- NSC636921
- (2E)-3-(4-chlorophenyl)acrylonitrile
- 14378-04-2
- AKOS001283846
- Z57640817
- 28446-72-2
- .beta.-(4-Chlorophenyl)acrylonitrile
- NSC-636921
- 2-Propenenitrile, 3-(4-chlorophenyl)-
- 4-Chlorocinnamonitrile
- (E)-3-(4-chlorophenyl)prop-2-enenitrile
- (2E)-3-(4-chlorophenyl)prop-2-enenitrile
- BRN 2206061
- EINECS 249-025-0
- 3-(4-Chlorophenyl)acrylonitrile
- p-Chlorocinnamonitrile
- J-017077
- NSC636944
- 3-(4-chlorophenyl)prop-2-enenitrile
- (E)-3-(4-Chlorophenyl)acrylonitrile
- G29971
- CINNAMONITRILE, p-CHLORO-
-
- MDL: MFCD00001932
- インチ: InChI=1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+
- InChIKey: PPCNBCKABHGVMX-OWOJBTEDSA-N
- ほほえんだ: C(=C\C1=CC=C(C=C1)Cl)/C#N
計算された属性
- せいみつぶんしりょう: 163.01898
- どういたいしつりょう: 163.0188769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 23.8Ų
じっけんとくせい
- PSA: 23.79
2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313444-1g |
3-(4-Chlorophenyl)prop-2-enenitrile |
14378-04-2 | 98% | 1g |
¥1663 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313444-2.5g |
3-(4-Chlorophenyl)prop-2-enenitrile |
14378-04-2 | 98% | 2.5g |
¥3070 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313444-500mg |
3-(4-Chlorophenyl)prop-2-enenitrile |
14378-04-2 | 98% | 500mg |
¥1177 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313444-5g |
3-(4-Chlorophenyl)prop-2-enenitrile |
14378-04-2 | 98% | 5g |
¥5059 | 2023-04-15 |
2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)- 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-に関する追加情報
Introduction to 2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)- (CAS No. 14378-04-2)
2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)- (CAS No. 14378-04-2) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as (E)-3-(4-Chlorophenyl)acrylonitrile, is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure and reactivity make it an essential building block in the development of novel therapeutic agents and chemical formulations.
The chemical structure of (E)-3-(4-Chlorophenyl)acrylonitrile consists of a conjugated double bond and a nitrile group, which are key functional groups that contribute to its reactivity and utility. The presence of the 4-chlorophenyl substituent adds further complexity and specificity to its chemical properties, making it suitable for a wide range of synthetic transformations.
In recent years, significant advancements have been made in understanding the potential applications of (E)-3-(4-Chlorophenyl)acrylonitrile in medicinal chemistry. Research has shown that this compound can serve as a precursor for the synthesis of drugs targeting various diseases, including cancer, cardiovascular disorders, and neurological conditions. For instance, studies have demonstrated its use in the development of inhibitors for specific enzymes involved in disease pathways.
One notable application of (E)-3-(4-Chlorophenyl)acrylonitrile is in the synthesis of tyrosine kinase inhibitors. Tyrosine kinases play a crucial role in cell signaling pathways and are often overexpressed or mutated in cancer cells. By inhibiting these kinases, researchers aim to disrupt the abnormal cell growth and proliferation characteristic of cancer. (E)-3-(4-Chlorophenyl)acrylonitrile has been used as a key intermediate in the synthesis of several potent tyrosine kinase inhibitors, which have shown promising results in preclinical studies.
Another area where (E)-3-(4-Chlorophenyl)acrylonitrile has gained attention is in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. Compounds derived from (E)-3-(4-Chlorophenyl)acrylonitrile have been investigated for their ability to protect neurons from oxidative stress and other damaging factors. Preliminary studies suggest that these compounds may have therapeutic potential in slowing down the progression of neurodegenerative diseases.
In addition to its pharmaceutical applications, (E)-3-(4-Chlorophenyl)acrylonitrile is also used in the synthesis of agrochemicals. Its structural features make it suitable for the development of herbicides and insecticides that are effective against a wide range of pests and weeds. Research has focused on optimizing the synthesis routes to improve yield and reduce environmental impact, making it a valuable compound in sustainable agriculture practices.
The synthesis of (E)-3-(4-Chlorophenyl)acrylonitrile can be achieved through various methods, including Knoevenagel condensation reactions and metal-catalyzed cross-coupling reactions. These methods offer high yields and good selectivity, making them suitable for large-scale production. Recent advancements in catalytic chemistry have further enhanced the efficiency and sustainability of these synthetic processes.
From a safety perspective, handling (E)-3-(4-Chlorophenyl)acrylonitrile requires adherence to standard laboratory safety protocols. While it is not classified as a hazardous material, proper precautions should be taken to avoid skin contact and inhalation. Researchers should use appropriate personal protective equipment (PPE) and work in well-ventilated areas to minimize exposure risks.
In conclusion, 2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)- (CAS No. 14378-04-2) is a versatile compound with significant applications in pharmaceutical research and agrochemical development. Its unique chemical structure and reactivity make it an essential building block for synthesizing novel therapeutic agents and chemical formulations. Ongoing research continues to uncover new possibilities for its use, highlighting its importance in advancing scientific knowledge and improving human health.
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